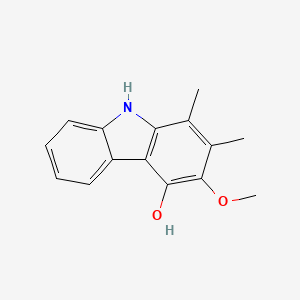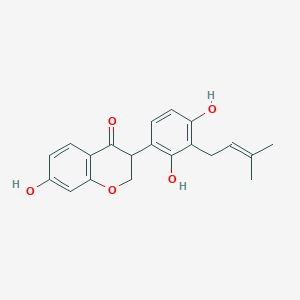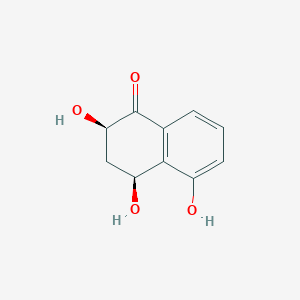
2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
Scientific Research Applications
Synthesis Techniques
- A novel one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, which includes 2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, using a Pd(PPh3)4/AgOAc catalytic system offers a simple, efficient method with good yields (65–87%) (H. Liu et al., 2012).
Biological Applications
- This compound is found in various polyketides isolated from desert endophytic fungi, suggesting its potential in natural product chemistry and drug discovery (L. Y. Li et al., 2018).
- The endophytic fungus Penicillium sp. KMU18029 produces a new polyketone compound, (3S,4R)-3,4,8-trihydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, with weak antimicrobial activities, demonstrating its potential in antimicrobial research (Chang Li et al., 2023).
Chemical Properties and Reactions
- Studies on the total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2 H)-one provide insights into the chemical properties and potential applications of similar compounds (V. Suresh et al., 2010).
Antimicrobial Metabolites
- Aquatic fungus Delitschia corticola produces metabolites, including variants of 3,4-dihydronaphthalen-1(2H)-one, with antimicrobial properties, highlighting its significance in antimicrobial research (R. Sun et al., 2011).
Novel Derivatives
- Novel mast cell-stabilising amine derivatives of 3,4-dihydronaphthalen-1(2H)-one indicate its potential in developing treatments for allergic and inflammatory conditions (J. Barlow et al., 2011).
properties
Product Name |
2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,4S)-2,4,5-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1 |
InChI Key |
IWQBULDDQSARRE-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC=C2O)C(=O)[C@@H]1O)O |
Canonical SMILES |
C1C(C2=C(C=CC=C2O)C(=O)C1O)O |
synonyms |
2,4,5-THTO 2,4,5-trihydroxy-1-tetralone 2,4,5-trihydroxy-1-tetralone, trans-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



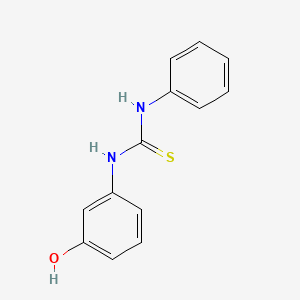
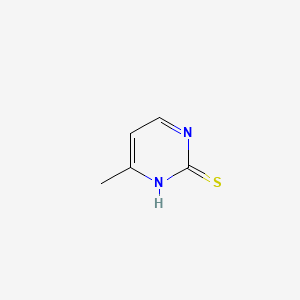
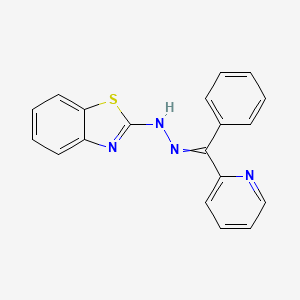
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1203732.png)
![N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
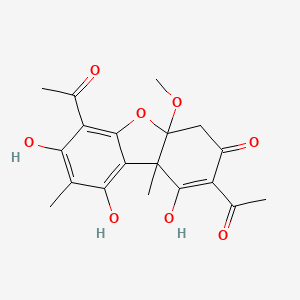
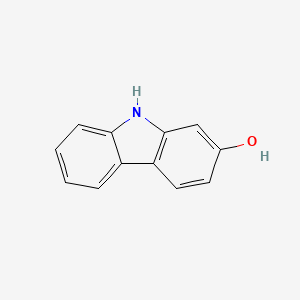
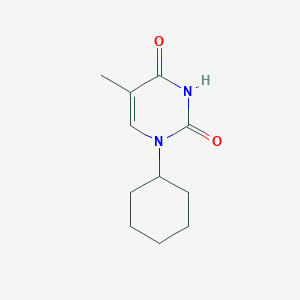
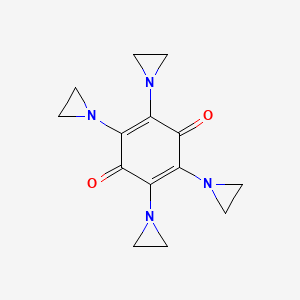
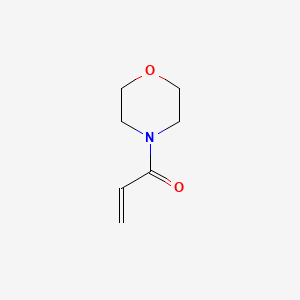
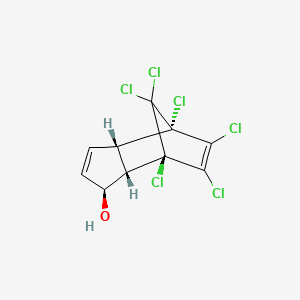
![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)
